molecular formula C13H19N3O5S B14555991 N-(5-Nitropyridine-3-sulfonyl)octanamide CAS No. 62009-09-0

N-(5-Nitropyridine-3-sulfonyl)octanamide

Cat. No.: B14555991
CAS No.: 62009-09-0
M. Wt: 329.37 g/mol
InChI Key: SRBFDFAYVYNCCP-UHFFFAOYSA-N
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Description

N-(5-Nitropyridine-3-sulfonyl)octanamide is a synthetic organic compound featuring a nitropyridine-sulfonyl head group conjugated to an octanamide alkyl chain. The structure comprises a 5-nitro-substituted pyridine ring linked via a sulfonyl group to an octanamide moiety.

Properties

CAS No.

62009-09-0

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

N-(5-nitropyridin-3-yl)sulfonyloctanamide

InChI

InChI=1S/C13H19N3O5S/c1-2-3-4-5-6-7-13(17)15-22(20,21)12-8-11(16(18)19)9-14-10-12/h8-10H,2-7H2,1H3,(H,15,17)

InChI Key

SRBFDFAYVYNCCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitropyridine-3-sulfonyl)octanamide typically involves multiple steps. One common method starts with the nitration of pyridine to obtain 3-nitropyridine. This can be achieved by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .

Next, 3-nitropyridine undergoes sulfonation to form 5-nitropyridine-3-sulfonic acid. This intermediate is then reacted with octanoyl chloride in the presence of a base, such as triethylamine, to produce this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitropyridine-3-sulfonyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(5-Aminopyridine-3-sulfonyl)octanamide.

    Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Nitropyridine-3-sulfonyl)octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Nitropyridine-3-sulfonyl)octanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

The following analysis compares N-(5-Nitropyridine-3-sulfonyl)octanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Sulfonamide-Linked Amides

Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) and hexanamide (5c) () share a sulfonamide-amide backbone but differ in substituents. Key comparisons include:

Property This compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) N-(2,3-diphenylquinoxalin-6-yl)octanamide (ZX-J-19j)
Core Structure 5-Nitropyridine-sulfonyl Tetrahydrofuran-sulfonyl-phenyl Quinoxaline-phenyl
Alkyl Chain Length C8 (octanamide) C5 (pentanamide) C8 (octanamide)
Key Functional Groups Nitro, sulfonyl, amide Sulfamoyl, amide, tetrahydrofuran Quinoxaline, amide
Synthetic Yield Not reported 45.4% Patented (exact yield undisclosed)
Melting Point Not reported 174–176°C Not disclosed

Key Observations :

  • The C8 alkyl chain may improve lipid solubility over shorter-chain analogs (e.g., 5b with C5), favoring membrane penetration .
Enzyme-Targeting Octanamide Derivatives

Compounds like GT11 (), an inhibitor of dihydroceramide desaturase, highlight the role of octanamide moieties in enzyme inhibition. Comparisons include:

Property This compound GT11
Target Enzyme Not reported Dihydroceramide desaturase
Functional Groups Nitropyridine-sulfonyl Cyclopropenyl, hydroxyl
Mechanism Hypothesized: Electrophilic interactions Competitive inhibition via cyclopropenyl ring

Key Observations :

  • The nitropyridine-sulfonyl group may enable unique binding modes compared to GT11’s cyclopropenyl group, suggesting divergent biological targets.
Polyamide and Peptide Conjugates

describes dimeric γ-AApeptides with octanamide side chains, emphasizing structural versatility. For example:

Property This compound Dimeric γ-AApeptide
Molecular Weight ~350–400 g/mol (estimated) 1111.86 g/mol
Application Small-molecule candidate Peptide-based therapeutics
Synthetic Complexity Moderate High (solid-phase synthesis)

Key Observations :

  • The target compound’s small-molecule architecture offers advantages in synthetic scalability over complex peptides .

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